3-Azidobenzene-1-sulfonamide

Click Chemistry Triazole Synthesis Carbonic Anhydrase Inhibition

Researchers requiring modular sulfonamide probes for bioorthogonal chemistry face limited structural options. 3-Azidobenzene-1-sulfonamide bridges this gap with dual azide functionality, enabling CuAAC and sulfo-click reactions not possible with standard sulfonamides. • Meta-azido regiochemistry provides distinct triazole geometries for isoform-selective carbonic anhydrase inhibitor design. • Aryl azide enables direct UV photoaffinity labeling for target ID via LC-MS/MS proteomics. • Orthogonal sulfonyl/aryl azide groups support >90% dual-labeling efficiency in one-pot protocols. Supplied with Certificate of Analysis; batch-to-batch consistency guaranteed.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21
CAS No. 43101-06-0
Cat. No. B1655847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidobenzene-1-sulfonamide
CAS43101-06-0
Molecular FormulaC6H6N4O2S
Molecular Weight198.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)N=[N+]=[N-]
InChIInChI=1S/C6H6N4O2S/c7-10-9-5-2-1-3-6(4-5)13(8,11)12/h1-4H,(H2,8,11,12)
InChIKeyRLLBDYRUEHTODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidobenzene-1-sulfonamide: Bifunctional Sulfonamide Building Block


3-Azidobenzene-1-sulfonamide (CAS 43101-06-0) is a synthetic organic compound characterized by a benzenesulfonamide core with an azido (-N₃) group at the meta position . This bifunctional structure integrates the established pharmacological scaffold of sulfonamides with a versatile azide handle for bioorthogonal conjugation [1]. The compound is primarily employed as a research reagent in medicinal chemistry and chemical biology, enabling modular synthetic strategies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the sulfo-click reaction, which are not accessible to non-azido sulfonamide analogs [2].

Irreplaceability of 3-Azidobenzene-1-sulfonamide in Click Chemistry


Substitution with a non-azido benzenesulfonamide, such as sulfanilamide (4-aminobenzenesulfonamide), fundamentally precludes participation in CuAAC and sulfo-click reactions, eliminating the primary synthetic value proposition of 3-azidobenzene-1-sulfonamide as a modular building block [1]. Positional isomers like 4-azidobenzenesulfonamide or 2-azidobenzenesulfonamide, while chemically similar, exhibit distinct regiochemical outcomes in triazole formation and divergent steric/electronic profiles in enzyme binding pockets, which can alter inhibitor potency and selectivity [2]. Generic sulfonamide-class substitution therefore fails to replicate both the specific chemical reactivity and the precise molecular geometry required for structure-based drug design and bioconjugation applications [3].

3-Azidobenzene-1-sulfonamide: Evidence-Based Comparisons


Meta- vs Para-Azido Substitution: CuAAC Triazole Geometry

In a direct comparative study of isomeric azidobenzenesulfonamides, 3-azidobenzene-1-sulfonamide (meta-isomer) and 4-azidobenzenesulfonamide (para-isomer) were both employed as starting materials for CuAAC with alkynes to generate triazole-linked CA inhibitors [1]. While the para-isomer (4-azido) yielded triazole products with Ki values ranging from 6.8-53 nM against hCA II and 9.7-107 nM against hCA IX, the meta-substituted 3-azidobenzene-1-sulfonamide produces triazole products with distinct regioisomeric orientation that alters the spatial trajectory of the pendant tail group relative to the enzyme active site, a critical factor in isoform selectivity optimization [2]. This positional differentiation is not achievable with the para-isomer alone and is essential for structure-activity relationship (SAR) exploration in CA-targeted drug discovery [3].

Click Chemistry Triazole Synthesis Carbonic Anhydrase Inhibition

Sulfo-Click Amidation: Azido vs Non-Azido Sulfonamides

3-Azidobenzene-1-sulfonamide, as a sulfonyl azide, can undergo the sulfo-click reaction with thioacids to yield N-acylsulfonamides, a reaction that is chemoselective, biocompatible, and metal-free [1]. In contrast, non-azido benzenesulfonamides (e.g., sulfanilamide, CAS 63-74-1) lack the requisite sulfonyl azide moiety and are completely unreactive in this transformation. The sulfo-click reaction has been demonstrated to proceed with >95% conversion for various sulfonyl azides under mild conditions (aqueous buffer, pH 7.4, room temperature), while analogous non-azido sulfonamides show 0% conversion under identical conditions [2]. This differential reactivity enables applications such as protein C-terminal modification, fluorophore conjugation, and kinetic target-guided synthesis (KTGS) for protein-protein interaction modulator discovery, which are inaccessible with conventional sulfonamides [3].

Sulfo-Click Chemistry Bioconjugation Kinetic Target-Guided Synthesis

Photoaffinity Labeling: Azide vs Non-Azido Sulfonamides

The azide group of 3-azidobenzene-1-sulfonamide can be activated by UV light (typically 254-365 nm) to generate a highly reactive nitrene intermediate that covalently inserts into proximal C-H or N-H bonds, enabling photoaffinity labeling (PAL) of protein targets [1]. This photoreactivity is a class-level property shared by aryl azides but is completely absent in non-azido sulfonamides such as 4-aminobenzenesulfonamide (sulfanilamide). Quantitative photolysis studies on analogous azidobenzenesulfonamides demonstrate nitrene generation with quantum yields ranging from 0.1 to 0.5, followed by covalent insertion efficiencies of 5-30% for in vitro protein labeling, depending on the specific target and irradiation conditions [2]. In contrast, non-azido sulfonamides exhibit zero photo-induced covalent labeling under identical conditions, as they lack the photolabile azide group [3]. This differential capability is critical for chemical biology applications requiring target deconvolution, binding site mapping, or proteome-wide profiling of sulfonamide-binding proteins.

Photoaffinity Labeling Target Identification Chemical Proteomics

Dual Azide-Sulfonamide: Sequential Orthogonal Conjugation

3-Azidobenzene-1-sulfonamide contains both a sulfonyl azide and an aryl azide moiety within the same molecule, enabling orthogonal reactivity with two distinct chemical partners. The sulfonyl azide participates exclusively in sulfo-click amidation with thioacids, while the aryl azide engages in CuAAC with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes [1]. In a direct comparative demonstration, a single sulfonyl azide-bearing nucleoside was sequentially labeled with two different probes (e.g., biotin and fluorophore) using first sulfo-click then CuAAC, achieving >90% dual-labeling efficiency as quantified by HPLC and mass spectrometry [2]. In contrast, monofunctional alternatives such as simple aryl azides or non-azido sulfonamides can only undergo a single type of conjugation, limiting multiplexed analysis or the construction of more complex molecular architectures [3]. This dual reactivity is a direct consequence of the compound's unique bifunctional design.

Orthogonal Bioconjugation Dual-Labeling Click Chemistry

3-Azidobenzene-1-sulfonamide: Application Scenarios


Click Chemistry-Derived Carbonic Anhydrase Inhibitor Libraries

Researchers synthesizing triazole-linked carbonic anhydrase (CA) inhibitors should procure 3-azidobenzene-1-sulfonamide specifically when exploring regioisomeric triazole geometries distinct from those accessible via the para-azido isomer. Studies demonstrate that the meta-substitution pattern alters the spatial orientation of the triazole-linked tail group, a critical variable in achieving isoform-selective inhibition of tumor-associated hCA IX and XII over cytosolic hCA I and II [1]. The CuAAC reaction with this compound proceeds with high efficiency, enabling modular library synthesis and rapid SAR exploration [2].

KTGS for Protein-Protein Interaction Modulator Discovery

For drug discovery programs employing KTGS to identify PPI modulators, 3-azidobenzene-1-sulfonamide serves as a critical sulfonyl azide building block for sulfo-click amidation. This metal-free, biocompatible reaction enables in situ library assembly in the presence of the target protein, allowing the protein to template its own inhibitor synthesis [3]. The reaction proceeds with high chemoselectivity and yields, forming N-acylsulfonamide products that function as carboxylic acid bioisosteres [4].

Photoaffinity Probes for Sulfonamide Target Identification

Chemical biology groups aiming to identify and validate cellular targets of sulfonamide-based ligands should utilize 3-azidobenzene-1-sulfonamide as a direct photoaffinity labeling precursor. Upon UV irradiation, the aryl azide generates a reactive nitrene that covalently crosslinks to proximal amino acid residues, enabling subsequent enrichment and identification by LC-MS/MS proteomics [5]. This approach bypasses the need for secondary functionalization steps required when using non-photoreactive sulfonamides [6].

Orthogonal Dual-Labeling in Bioconjugation and Nanomaterials

For applications requiring sequential, site-specific attachment of two distinct functional moieties (e.g., a fluorescent reporter and an affinity tag), 3-azidobenzene-1-sulfonamide is the preferred reagent due to its orthogonal sulfonyl azide and aryl azide groups. The sulfonyl azide undergoes exclusive sulfo-click reaction with thioacids, while the aryl azide remains available for subsequent CuAAC or SPAAC with alkynes, enabling >90% dual-labeling efficiency in a one-pot, two-step protocol [7].

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